molecular formula C23H26IN2S2+ B12826118 (2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide

(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide

Cat. No.: B12826118
M. Wt: 521.5 g/mol
InChI Key: JGTCEHAVVINOPG-UHFFFAOYSA-N
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Description

The compound (2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide is a complex organic molecule featuring benzothiazole moieties. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide typically involves multi-step organic synthesis. The general synthetic route includes:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Alkylation: The benzothiazole core is then alkylated using propyl halides in the presence of a base such as potassium carbonate.

    Formation of the Conjugated System: The propylated benzothiazole is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the conjugated system.

    Quaternization: The final step involves the quaternization of the benzothiazole nitrogen with hydroiodic acid to form the hydroiodide salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl side chains, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the conjugated double bonds can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The benzothiazole rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro or sulfonic acid derivatives of the benzothiazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, benzothiazole derivatives are known for their antimicrobial and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

Medicinal chemistry applications include the development of drugs targeting specific biological pathways. The compound’s structure suggests it could interact with various enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In industry, the compound could be used in the development of organic semiconductors, dyes, and other materials due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of (2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide would depend on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The conjugated system could facilitate interactions with nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of biological activities.

    2-Propylbenzothiazole: A simpler derivative with similar structural features.

    3-Propyl-2-benzothiazolium iodide: A related quaternary ammonium salt.

Uniqueness

The uniqueness of (2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide lies in its extended conjugated system and dual benzothiazole rings, which may confer unique electronic and biological properties not seen in simpler benzothiazole derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H26IN2S2+

Molecular Weight

521.5 g/mol

IUPAC Name

(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide

InChI

InChI=1S/C23H25N2S2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;

InChI Key

JGTCEHAVVINOPG-UHFFFAOYSA-N

Isomeric SMILES

CCCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCC.I

Canonical SMILES

CCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.I

Origin of Product

United States

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